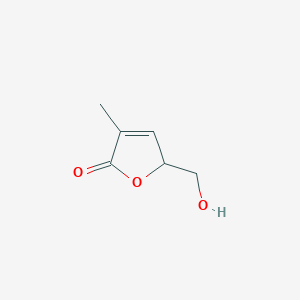

5-hydroxymethyl-3-methyl-5H-furan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-4-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h2,5,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNBMJOKKPTSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00532053 | |

| Record name | 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77120-83-3 | |

| Record name | 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxymethyl 3 Methyl 5h Furan 2 One

Total Synthesis Approaches to the 5H-Furan-2-one Core

The construction of the fundamental 5H-furan-2-one ring system is a critical aspect of the total synthesis of 5-hydroxymethyl-3-methyl-5H-furan-2-one. Various methodologies have been developed to achieve this, ranging from multicomponent reactions to cyclization strategies, each offering distinct advantages in terms of efficiency and control.

Multicomponent Reactions for Furanone Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, adhering to the principles of atom economy and green chemistry. While direct MCRs for the synthesis of this compound are not extensively documented, the general approach for constructing substituted furan-2-ones often involves the condensation of an aldehyde, a β-ketoester, and a source of cyanide or an isocyanide. These reactions proceed through a series of tandem steps, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to furnish the furanone ring. The strategic selection of starting materials is paramount to incorporate the required 3-methyl and 5-hydroxymethyl substituents.

Ring-Closing Metathesis and Cyclization Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including lactones. The synthesis of the 5H-furan-2-one core can be envisioned through the RCM of a suitably substituted acyclic ester. For instance, an allyl ester of a 2-methyl-4-hydroxy-2-butenoic acid derivative could undergo intramolecular olefin metathesis to yield the desired furanone ring. The choice of catalyst, often a ruthenium-based complex such as Grubbs' or Hoveyda-Grubbs catalysts, is crucial for the efficiency and selectivity of the ring closure.

Alternative cyclization strategies often commence from readily available starting materials. A common approach involves the oxidation of furan (B31954) derivatives. For example, the oxidation of 3-methylfurfural could potentially yield a mixture of furanone isomers, including the desired product. Another well-established method is the intramolecular cyclization of γ-keto acids or their corresponding esters. In the context of this compound, a suitable γ-keto acid precursor would be 4-hydroxy-2-methyl-4-oxobutanoic acid.

A documented synthesis of the closely related 3-methyl-2(5H)-furanone starts from furfural (B47365), which is first oxidized with hydrogen peroxide in the presence of N,N-dimethylethanolamine to yield 2(5H)-furanone. orgsyn.org This intermediate can then be methylated at the 3-position using methyl iodide and a strong base like butyllithium (B86547) to afford 3-methyl-2(5H)-furanone. orgsyn.org

Chemo- and Regioselective Control in Furanone Ring Formation

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of unsymmetrically substituted furanones. In multicomponent reactions, the order of bond formation and the reactivity of the functional groups on the starting materials dictate the regiochemical outcome. The inherent nucleophilicity and electrophilicity of the intermediates must be carefully considered to favor the desired isomer.

In cyclization reactions, the regioselectivity is often predetermined by the structure of the acyclic precursor. For instance, in the cyclization of a γ-keto acid, the position of the keto and carboxylic acid groups definitively establishes the substitution pattern of the resulting lactone. The challenge then lies in the regioselective synthesis of the acyclic precursor itself.

Stereoselective Synthesis of this compound and its Enantiomers

The stereocenter at the C5 position of this compound imparts chirality to the molecule. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of high importance.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent chemical transformation to occur on one face of the molecule over the other. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of chiral butenolides, chiral alcohols or amines are often employed as auxiliaries. For example, a chiral alcohol could be used to esterify a precursor acid. The resulting chiral ester can then undergo a diastereoselective reaction, such as an aldol (B89426) condensation or an alkylation, to introduce the necessary substituents. The steric bulk and electronic properties of the chiral auxiliary are critical in determining the degree of stereocontrol.

Asymmetric Catalysis in Hydroxymethyl-Furanone Formation

Asymmetric catalysis offers a more elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based and organocatalysts have been successfully employed in the asymmetric synthesis of butenolides.

Chiral metal complexes, often featuring ligands derived from BINOL, Salen, or phosphines, can catalyze a variety of transformations with high enantioselectivity. For instance, a chiral Lewis acid catalyst could be used to promote a stereoselective aldol reaction between an enolate precursor of the furanone and an aldehyde to introduce the hydroxymethyl group at the C5 position.

Organocatalysis, which employs small organic molecules as catalysts, has also proven to be a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids have been used to catalyze reactions such as Michael additions and aldol condensations on α,β-unsaturated systems, leading to the formation of chiral heterocycles with high enantiopurity.

A potential route for the asymmetric synthesis of this compound could involve the enantioselective reduction of a 5-formyl-3-methyl-5H-furan-2-one precursor using a chiral reducing agent or a catalyst. Alternatively, an asymmetric aldol-type reaction of a 3-methyl-5H-furan-2-one enolate with formaldehyde (B43269) in the presence of a chiral catalyst could directly install the hydroxymethyl group with stereocontrol.

Enantioselective Organocatalytic Approaches

The direct enantioselective organocatalytic synthesis of this compound has not been extensively reported in the literature. However, the broader field of organocatalysis offers powerful strategies for the asymmetric synthesis of chiral heterocycles, including furanone derivatives. These methods often rely on the activation of substrates by small organic molecules, such as chiral amines or Brønsted acids, to induce stereoselectivity. rsc.org

For instance, organocatalytic approaches have been successfully employed for the enantioselective construction of substituted pyrrolidines through cyclization reactions promoted by cinchona alkaloid-based primary amines. rsc.org While not a direct synthesis of the target furanone, this highlights the potential of aminocatalysis in asymmetric heterocycle synthesis.

A plausible, though not yet demonstrated, organocatalytic route to chiral 3,5-disubstituted-5H-furan-2-ones could involve the asymmetric aldol reaction or Michael addition to a suitable precursor, followed by lactonization. The development of such a methodology would be a valuable contribution to the synthesis of this class of compounds.

Functional Group Interconversions of the Hydroxymethyl Moiety at C-5

The hydroxymethyl group at the C-5 position of the furanone ring is a versatile handle for further chemical modifications. A variety of transformations can be envisaged to introduce new functional groups and to elaborate the core structure.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to a different class of furanone derivatives. While specific examples for this compound are scarce, analogous transformations are well-documented for the structurally related and widely studied biomass-derived platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF). HMF can undergo selective oxidation of its hydroxymethyl group to yield valuable products like 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA). lu.se These oxidations are often carried out using various catalytic systems, including those based on precious metals or cheaper transition metals, as well as biocatalytic approaches. lu.se

A similar strategy could be applied to this compound, where controlled oxidation would yield the corresponding 5-formyl-3-methyl-5H-furan-2-one or 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylic acid.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent (Example) | Potential Product |

| This compound | PCC, DMP | 5-Formyl-3-methyl-5H-furan-2-one |

| This compound | Jones reagent, TEMPO/NaOCl | 3-Methyl-5-oxo-2,5-dihydrofuran-2-carboxylic acid |

This table presents hypothetical oxidation reactions based on standard organic chemistry principles, as direct literature examples for this specific substrate are limited.

The hydroxyl group of the C-5 hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, cyanides, and various carbon and heteroatom nucleophiles.

Studies on related furan systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, demonstrate the susceptibility of the C-5 position to nucleophilic attack. nih.gov For example, the 5-hydroxy group in these compounds can be displaced by various nucleophiles, leading to a diverse array of substituted furanones. nih.gov Although this example involves substitution directly at C-5 rather than on a hydroxymethyl group, it underscores the reactivity of this position. A more analogous transformation would involve the conversion of the hydroxymethyl group to a halomethyl or sulfonyloxymethyl group, followed by substitution.

The hydroxyl group readily undergoes esterification and etherification. Esterification can be achieved using standard methods, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis.

Etherification can be performed, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. Reductive etherification of related furan compounds like HMF has also been reported, offering another potential route. rsc.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents (Example) | Product Type |

| Esterification | Acetic anhydride, pyridine | 5-Acetoxymethyl-3-methyl-5H-furan-2-one |

| Esterification | Benzoyl chloride, triethylamine | 5-(Benzoyloxymethyl)-3-methyl-5H-furan-2-one |

| Etherification | Sodium hydride, Methyl iodide | 5-Methoxymethyl-3-methyl-5H-furan-2-one |

| Etherification | Potassium tert-butoxide, Benzyl bromide | 5-(Benzyloxymethyl)-3-methyl-5H-furan-2-one |

This table provides illustrative examples of common esterification and etherification reactions.

Modification Strategies on the Furanone Ring System

The furan ring is generally susceptible to electrophilic aromatic substitution, with a preference for reaction at the C-2 and C-5 positions due to the ability of the oxygen atom to stabilize the resulting cationic intermediate through resonance. quora.comchemicalbook.com However, the 5H-furan-2-one system presents a more complex scenario. The presence of the carbonyl group at C-2 deactivates the ring towards electrophilic attack, making such reactions more challenging compared to furan itself. Furthermore, the C-5 position is already substituted and is an sp³-hybridized center in this compound, precluding typical electrophilic aromatic substitution at this site.

Electrophilic attack, if it were to occur, would most likely be directed to the C-4 position. However, the electron-withdrawing nature of the adjacent carbonyl group would necessitate harsh reaction conditions, which could potentially lead to decomposition or rearrangement of the furanone ring. wikipedia.org Therefore, direct electrophilic aromatic substitution on the 5H-furan-2-one ring of the title compound is not a common or synthetically viable strategy. Alternative methods, such as those involving lithiation followed by quenching with an electrophile, would likely be more effective for introducing substituents onto the furanone ring.

Nucleophilic Additions to the Unsaturated System

The α,β-unsaturated lactone core of this compound is an excellent electrophile, making it susceptible to nucleophilic attack. The primary mechanism for this is conjugate addition, also known as Michael addition, where a nucleophile adds to the β-carbon of the unsaturated system. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation.

The 3(2H)-furanone unit is recognized as a key electrophilic center in many biologically active molecules, where it can react with biological nucleophiles like the sulfhydryl group of cysteine residues via a Michael-type addition. nih.gov In the context of this compound, the electron-withdrawing nature of the lactone carbonyl activates the conjugated double bond for attack. A variety of soft nucleophiles can be employed in this reaction.

Key nucleophilic addition reactions applicable to the furanone core include:

Addition of Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are classic Michael donors. organic-chemistry.orgwikipedia.org The reaction with a malonate derivative, for instance, would lead to the formation of a new carbon-carbon bond at the C4 position, yielding a highly functionalized butyrolactone structure.

Addition of Heteroatom Nucleophiles: Amines, thiols, and alcohols can also serve as nucleophiles. The addition of a primary or secondary amine would result in the corresponding β-amino lactone. Similarly, thiols can add to form β-thioether derivatives. These reactions are often reversible and base-catalyzed.

Vinylogous Aldol Reactions: The furanone can act as an extended enolate precursor, reacting with electrophiles like aldehydes and ketones at the γ-position (C4). acs.orgnih.gov This vinylogous reactivity allows for the construction of more complex molecular architectures.

The table below summarizes potential nucleophilic addition reactions.

| Nucleophile (Michael Donor) | Acceptor System | Product Type | Significance |

| Diethyl Malonate | α,β-Unsaturated Lactone | 1,5-Dicarbonyl Adduct | C-C bond formation, builds complexity. wikipedia.org |

| Thiophenol | α,β-Unsaturated Lactone | β-Thioether Lactone | C-S bond formation, introduces sulfur functionality. |

| Primary/Secondary Amines | α,β-Unsaturated Lactone | β-Amino Lactone | C-N bond formation, access to amino derivatives. youtube.com |

| Aldehydes/Ketones | Furanone (as enolate) | δ-Hydroxy-γ-butenolide | Vinylogous aldol reaction for chain extension. acs.orgnih.gov |

Halogenation and Other Electrophilic Additions

While the furanone ring is generally electron-deficient, electrophilic additions to the double bond are possible, particularly with highly reactive electrophiles like halogens. These reactions can provide valuable intermediates for further functionalization.

Halogenation: The introduction of a halogen atom onto the butenolide ring can be achieved using specific halogenating agents.

Iodination: The synthesis of 4-iodo-3-furanones has been accomplished through an electrophile-induced tandem cyclization/1,2-migration of 2-alkynyl-2-silyloxy carbonyl compounds using N-iodosuccinimide (NIS). acs.orgnih.gov Applying this principle, direct iodination of the this compound double bond with NIS could potentially yield the corresponding 4-iodo derivative.

Bromination: The use of N-bromosuccinimide (NBS) is a common method for the synthesis of α-bromo-substituted α,β-unsaturated lactones. organic-chemistry.org This would introduce a bromine atom at the C4 position, creating a versatile synthetic handle for cross-coupling reactions.

In some cases, electrophilic attack on a furan ring can lead to 1,4-addition rather than substitution, especially in protic solvents like methanol. almerja.net For the furanone system, however, addition across the double bond is the more anticipated pathway.

The following table outlines key electrophilic addition reactions.

| Reagent | Substrate Type | Product | Reaction Type |

| N-Iodosuccinimide (NIS) | Substituted Furanone | 4-Iodo-furanone | Electrophilic Addition/Substitution acs.orgnih.gov |

| N-Bromosuccinimide (NBS) | Substituted Butenolide | α-Bromo-butenolide | Electrophilic Addition/Substitution organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry emphasize the use of renewable resources, atom economy, and catalytic methods to create more sustainable chemical processes. The synthesis of furanones is an area where these principles are increasingly being applied, largely due to the availability of furan-based platform chemicals from biomass.

Renewable Feedstocks: The furan core of the target molecule suggests that its synthesis could originate from biomass-derived carbohydrates.

Furfural: Produced from the dehydration of C5 sugars (e.g., xylose), furfural is a key bio-based platform chemical. nih.gov There are established procedures for the oxidation of furfural to 2(5H)-furanone using reagents like hydrogen peroxide with formic acid, which represents a greener alternative to petroleum-based routes. orgsyn.org

5-Hydroxymethylfurfural (HMF): Derived from C6 sugars (e.g., fructose, glucose), HMF is another vital platform chemical that already contains the 5-hydroxymethylfuran skeleton. nih.gov HMF can be seen as a direct precursor to the target molecule's core structure, potentially requiring oxidation and methylation steps.

Catalytic and Atom-Economical Methods: Modern synthetic methods for butenolides focus on catalytic and high-efficiency reactions.

Catalytic Cyclizations: The synthesis of substituted butenolides from hydroxymethyl-tethered cyclopropenones using phosphine (B1218219) catalysts represents a mild and efficient method with broad functional group tolerance. acs.orgnih.gov

One-Pot Reactions: The use of catalysts like diphenyl diselenide to facilitate one-pot addition-elimination reactions of butenoic acids is an example of process intensification that reduces waste and improves efficiency. organic-chemistry.org

The table below highlights green chemistry approaches relevant to the synthesis of the furanone core.

| Green Principle | Approach | Precursor Example | Catalyst/Reagent Example |

| Use of Renewable Feedstocks | Synthesis from biomass | Furfural orgsyn.org | Hydrogen Peroxide / Formic Acid |

| Use of Renewable Feedstocks | Synthesis from biomass | 5-Hydroxymethylfurfural (HMF) nih.gov | Oxidation Catalysts |

| Catalysis & Atom Economy | Phosphine-catalyzed cyclization | Hydroxymethylcyclopropenone acs.orgnih.gov | Triphenylphosphine (PPh₃) |

| Process Intensification | One-pot addition-elimination | (E)-3-Butenoic Acids organic-chemistry.org | Diphenyl Diselenide |

By leveraging these green chemistry strategies, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally benign.

Advanced Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Thermal and Photochemical Transformations

Detailed mechanistic studies specifically on the thermal and photochemical transformations of 5-hydroxymethyl-3-methyl-5H-furan-2-one are not extensively documented in the literature. However, the reactivity can be inferred from studies on related furan (B31954) and furanone compounds.

Thermal Transformations: Thermally, furanones can be formed through the Maillard reaction, which involves reactions between sugars and amino acids upon heating. nih.gov The degradation of compounds like 5-hydroxymethylfurfural (B1680220) (HMF), a related furan, can lead to the formation of various intermediates. researchgate.net The thermal processing of carbohydrates and amino acids can generate furan and its derivatives through complex pathways, including the oxidation of polyunsaturated fatty acids. researchgate.net For this compound, thermal stress would likely initiate reactions at the hydroxymethyl group (e.g., dehydration) or cleavage of the lactone ring.

Photochemical Transformations: The atmospheric chemistry of furanoids is an active area of research, as these compounds are emitted from sources like biomass burning. acs.orgnoaa.gov The primary atmospheric degradation pathway for furanones is initiated by photochemically generated hydroxyl (•OH) radicals. acs.orgnih.gov The reaction of 2(5H)-furanone with •OH radicals in the vapor phase is estimated to have a half-life of approximately 29 hours. nih.gov Photolysis, the direct breakdown by sunlight, is also a potential transformation pathway, particularly for furanoids with chromophores that absorb in the UV-Vis spectrum. acs.org For this compound, photochemical reactions would likely involve the addition of •OH radicals to the double bond of the furanone ring, leading to ring-opening products. acs.org

Reaction Kinetics and Thermodynamic Parameters for this compound

Specific kinetic and thermodynamic data for this compound are scarce. However, data from related lactones and furanones provide valuable insights into its expected properties.

Thermodynamic Parameters: Thermochemical studies have been conducted on various γ- and δ-lactones to determine properties such as the standard molar enthalpies of formation (ΔfH°m) and vaporization (ΔlgH°m). mdpi.comnih.gov These parameters are crucial for understanding the stability and reactivity of the lactone ring. For γ-lactones, the stability is relatively high due to minimal ring strain in the five-membered ring. vedantu.com The thermodynamic properties are influenced by factors like alkyl chain length. mdpi.comresearchgate.net

Interactive Table: Thermodynamic Properties of Selected γ-Lactones at 298.15 K Note: This table presents data for related compounds to illustrate typical values for γ-lactones. Data for this compound is not available.

| Compound | Liquid Phase ΔfH°m (kJ·mol⁻¹) | Gaseous Phase ΔfH°m (kJ·mol⁻¹) | ΔlgH°m (kJ·mol⁻¹) | Source |

|---|---|---|---|---|

| γ-Butyrolactone | -438.4 ± 1.2 | -379.5 ± 1.3 | 58.9 ± 0.5 | mdpi.com |

| γ-Valerolactone | -479.5 ± 0.9 | -417.8 ± 1.1 | 61.7 ± 0.6 | mdpi.com |

| γ-Hexanolactone | -502.5 ± 1.0 | -437.0 ± 1.2 | 65.5 ± 0.7 | researchgate.net |

Reaction Kinetics: Kinetic studies on the atmospheric reactions of furanones have determined rate coefficients for their reactions with key oxidants like •OH and •Cl radicals. nih.gov For instance, the rate coefficient for the reaction of dihydro-2-methyl-3(2H)-furanone with •OH radicals at 298 K is (2.64 ± 0.47) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction of furan with •OH radicals is a primary removal pathway during the daytime in the atmosphere. acs.org These kinetic parameters are essential for modeling the atmospheric lifetime and environmental impact of these compounds.

Ring-Opening and Ring-Closing Equilibria of the Lactone Moiety

The equilibrium between the cyclic lactone form and its corresponding open-chain hydroxy acid or ester is a fundamental aspect of its chemistry. pearson.com This equilibrium is particularly important in the context of ring-opening polymerization. nih.govumn.edu

Studies involving the acid-catalyzed methanolysis of various lactones have shown that five-membered γ-lactones, such as the parent ring of this compound, exhibit a lower thermodynamic driving force to ring-open compared to more strained four-membered rings or less strained seven-membered rings. nih.govacs.org In methanol, γ-butyrolactone reaches an equilibrium with 78% of the ring-opened hydroxy methyl ester. nih.gov The position of this equilibrium is a key indicator of the polymerizability of a lactone monomer. umn.eduumn.edu The equilibrium can be shifted based on the solvent and catalyst used; for example, in aqueous base, the equilibrium is driven completely toward the open-chain carboxylate. acs.org The reversible nature of this ring-opening and cyclization can also lead to racemization at chiral centers, such as the C5 carbon in related 5-hydroxy-2(5H)-furanones. nih.gov

Role of the Hydroxymethyl Group in Reactivity

The hydroxymethyl group (-CH₂OH) at the C5 position is a key functional group that significantly influences the reactivity of this compound.

Site for Further Reactions: The primary alcohol of the hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. researchgate.net For example, in the related compound methyl-5-(hydroxymethyl)-2-furan carboxylate, this group can be converted to an amine derivative, which has been shown to possess biological activity. researchgate.net

Influence on Polymerization/Degradation: The hydroxymethyl group can act as an initiation site or a point of cross-linking during polymerization or degradation processes. In the formation of humin polymers from the related compound 5-hydroxymethylfurfural (HMF), the hydroxymethyl group is involved in condensation reactions. nih.gov

Electronic Effects: The electron-withdrawing nature of the oxygen in the hydroxymethyl group can influence the electron density of the furanone ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Computational Studies on Reaction Pathways and Transition States

While specific computational studies on this compound are limited, Density Functional Theory (DFT) and other high-level quantum chemistry methods are powerful tools for investigating the reactivity of related furanones. researchgate.net

These computational approaches are used to:

Determine Molecular Structures: Optimize the geometries of reactants, products, intermediates, and transition states. mdpi.com

Calculate Thermodynamic Properties: Estimate enthalpies of formation and reaction energies, providing insight into reaction feasibility. nih.govnih.gov

Map Reaction Pathways: Elucidate the step-by-step mechanisms of complex reactions, such as oxidation, degradation, and polymerization. nih.govresearchgate.net This includes identifying transition states and calculating activation energy barriers, which are crucial for understanding reaction kinetics. nih.gov

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can reveal charge distributions and orbital interactions, explaining the reactivity at different sites within the molecule. mdpi.comnih.gov

For example, DFT studies on the atmospheric oxidation of furan and methylfurans have detailed the mechanism of OH radical addition, subsequent ring-opening, and the formation of dicarbonyl products. acs.org Similarly, computational studies on HMF oligomerization have identified key pathways for humin formation under basic conditions. nih.gov Such methods could be applied to this compound to predict its thermal stability, reaction pathways with atmospheric oxidants, and potential for polymerization.

Interactive Table: Common Computational Methods for Studying Furanone Reactivity

| Method | Application | Typical Information Obtained | Source |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry Optimization, Frequency Calculation, Reaction Pathway Mapping | Optimized structures, Vibrational frequencies, Transition states, Activation energies | nih.govmdpi.comnih.gov |

| Composite Methods (e.g., G4, CBS-QB3) | High-Accuracy Thermochemistry | Standard enthalpies of formation, Reaction enthalpies | nih.govresearchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited State Calculations | Vertical excitation energies, Photochemical reaction pathways | researchgate.net |

Polymerization and Degradation Pathways of this compound

Polymerization Pathways: As a lactone, this compound is a potential monomer for ring-opening polymerization (ROP), specifically ring-opening transesterification polymerization (ROTEP), to form polyesters. nih.gov The propensity of a lactone to polymerize is thermodynamically controlled and can be estimated by its ring-opening equilibrium. umn.eduacs.org Five-membered γ-lactones generally have a lower driving force for polymerization compared to highly strained β-lactones but can be polymerized under appropriate conditions. The hydroxymethyl group offers a potential site for further functionalization or cross-linking of the resulting polymer.

Degradation Pathways: The degradation of this compound can occur through several mechanisms:

Hydrolysis: Under acidic or basic conditions, the lactone ring can be hydrolyzed to the corresponding open-chain 4-hydroxy-2-methyl-4-carboxy-pentanoic acid.

Microbial Degradation: Microorganisms have evolved pathways to degrade furanic compounds. researchgate.net The degradation of the related 5-hydroxymethylfurfural (HMF) often begins with the oxidation of the alcohol and aldehyde groups to carboxylic acids, followed by further metabolism that can converge with pathways for furfural (B47365) degradation. universiteitleiden.nl A similar pathway could be envisioned for this compound, likely starting with oxidation of the hydroxymethyl group and eventual ring cleavage.

Thermal Degradation: High temperatures can lead to complex degradation reactions. For furan-containing compounds, this can involve decarboxylation, dehydration, and fragmentation, potentially forming smaller volatile compounds. researchgate.net

Atmospheric Degradation Mechanisms and Environmental Fate of Related Furanones

Furanoids released into the atmosphere contribute to the formation of ozone and secondary organic aerosols (SOA). acs.orgnoaa.gov Their atmospheric lifetime and degradation pathways are primarily governed by reactions with oxidants.

Reaction with •OH Radicals: This is the dominant daytime degradation mechanism. acs.org The reaction proceeds mainly by the addition of the •OH radical to the C=C double bond of the furanone ring. This leads to the formation of a chemically activated adduct that can undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds or react further with O₂ to yield products like hydroxy-furanones. acs.org

Reaction with NO₃ Radicals: This is a significant degradation pathway during nighttime. acs.org

Reaction with O₃ (Ozonolysis): This reaction can also contribute to the degradation of unsaturated furanones. nih.gov

The presence of methyl and hydroxymethyl substituents on the furanone ring will influence the reaction rates and the specific products formed. The atmospheric lifetime of a furanone is determined by the sum of the rates of these reactions. For example, the lifetime of 3-methylfuran (B129892) with respect to reaction with •OH radicals is estimated to be on the order of hours. copernicus.org Degradation products from synthetic chemicals can be as prevalent in the environment as the parent compounds. usgs.gov

Interactive Table: Atmospheric Reaction Rate Coefficients (k) for Related Furanoids at 298 K

| Compound | Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Source |

|---|---|---|---|---|

| Furan | •OH | ~4 x 10⁻¹¹ | ~8 hours | acs.org |

| 3-Methylfuran | •OH | 7.9 x 10⁻¹¹ | ~3.5 hours | copernicus.org |

| 2(5H)-Furanone | •OH | 1.2 x 10⁻¹¹ | ~29 hours | nih.gov |

| Dihydro-2-methyl-3(2H)-furanone | •OH | 2.64 x 10⁻¹¹ | ~13 hours | nih.gov |

Biological Activities and Mechanistic Elucidation Excluding Clinical/safety Data

Molecular Mechanisms of Action in Biological Systems

Ligand-Protein Interaction Studies (e.g., Enzyme Inhibition, Receptor Binding)

No specific studies on enzyme inhibition or receptor binding for this compound were found.

Cellular Pathway Modulation and Signaling Interference

Information regarding the modulation of cellular pathways or signaling interference by this compound is not available.

Effects on Gene Expression and Protein Synthesis

No data on the effects of this compound on gene expression or protein synthesis have been reported.

In Vitro Bioactivity Profiling

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Bacteria, Fungi, Viruses)

While other furanones show antimicrobial effects, no specific studies detailing the antimicrobial activity of 5-hydroxymethyl-3-methyl-5H-furan-2-one against pathogenic microorganisms could be located. mdpi.comnih.govnih.gov

Modulation of Cell Growth and Differentiation in Model Cell Lines

Research on the modulation of cell growth or differentiation in model cell lines by this specific compound is not present in the available literature. Studies on other furan (B31954) derivatives have shown such activities, but these are not relevant to the target molecule. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects (mechanistic aspects)

While direct mechanistic studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively detailed in the available literature, research on structurally related furanone compounds provides insights into these potential activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate, a derivative, has been reported to possess anti-inflammatory properties. orientjchem.org Another related compound, 5-Hydroxymethylfurfural (B1680220) (5-HMF), has been shown in in vivo studies to provide a co-stimulatory signal that leads to a type-1 immune response, characterized by an increase in the production of IgG2a and IFN-γ. nih.gov Furthermore, strigolactone analogs, for which this compound can be a structural mimic, have demonstrated anti-inflammatory properties. nih.gov These findings suggest that the furanone core is a key pharmacophore, but the specific mechanisms by which this compound itself modulates inflammatory and immune responses require further dedicated investigation.

Interference with Quorum Sensing in Bacterial Communities

Furanones are well-documented for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.gov This mechanism allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production. nih.govfrontiersin.org The primary mode of action for many furanones is the inhibition of signaling systems that rely on N-acylhomoserine lactones (AHLs). frontiersin.orgnih.gov

Research on various furanone derivatives demonstrates that they can act as antagonists to AHL signals, thereby disrupting QS-regulated processes. nih.gov For example, studies on Chromobacterium violaceum have shown that certain furanones can inhibit violacein (B1683560) production, a QS-controlled phenotype, without necessarily inhibiting bacterial growth. nih.gov This indicates a specific interference with the signaling pathway. nih.gov

Derivatives of the core structure of this compound have been synthesized and tested for their QS inhibitory effects. One such derivative, (Z)-5-(Bromomethylene)-3-methylfuran-2(5H)-one, has been investigated for its ability to interfere with microbial communication. core.ac.uk The general mechanism proposed for furanones involves competing with AHL signal molecules for binding to their cognate transcriptional regulator proteins. nih.gov By blocking this interaction, the furanones prevent the activation of genes responsible for virulence and biofilm formation, effectively "disarming" the bacteria. researchgate.netspringermedizin.de

Table 1: Quorum Sensing Inhibition by Furanone Derivatives

| Furanone Derivative | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| (Z)-5-(Bromomethylene)-3-methylfuran-2(5H)-one | Oral Streptococci | Inhibition of AI-2 mediated communication | core.ac.uk |

| Halogenated furanones | Pseudomonas aeruginosa | Reduction of pyocyanin (B1662382) production, biofilm formation, and swarming motility | nih.govmdpi.com |

Plant Growth Regulation and Phytohormone Mimicry (e.g., Strigolactones)

The 3-methyl-2(5H)-furanone structural unit is a fundamental component of strigolactones, a class of plant hormones that play crucial roles in plant development and interactions with symbiotic organisms. researchgate.netlookchem.com Strigolactones regulate various aspects of plant architecture, including the inhibition of shoot branching. researchgate.net They also act as signaling molecules in the rhizosphere, promoting the germination of seeds of parasitic plants and facilitating the establishment of symbiotic relationships with arbuscular mycorrhizal fungi. researchgate.netolchemim.cz

The compound 5-hydroxy-3-methyl-2(5H)-furanone is recognized as a key synthon, or building block, for the chemical synthesis of strigolactones. researchgate.net The bioactivity of strigolactones is intrinsically linked to their molecular structure, with the furanone ring being a critical element for their function. Analogs of strigol, which can be prepared from furanone precursors, have been screened for their plant growth-regulating activity. ebi.ac.uk For instance, certain 5-alkoxy-3-methyl-2(5H)-furanones have been found to inhibit the growth of etiolated wheat coleoptiles. ebi.ac.uk This mimicry of natural phytohormones underscores the importance of the this compound scaffold in the design of synthetic plant growth regulators. phytotechlab.comdhanuka.com

Pre-clinical In Vivo Studies (Focus on Mechanistic Efficacy, not Safety or Dosage)

Animal Model Research for Elicitation of Biological Responses

Pre-clinical in vivo studies using animal models have provided evidence for the mechanistic efficacy of furanone derivatives in modulating biological responses, particularly in the context of bacterial infections. A notable example is the use of a murine cutaneous abscess model to evaluate the anti-virulence properties of brominated furanones against Pseudomonas aeruginosa. nih.govmdpi.com In these studies, the administration of a synthesized furanone derivative demonstrated a significant reduction in the establishment of infection. nih.gov This effect was attributed to the compound's ability to inhibit quorum sensing and the type III secretion system (T3SS), both of which are critical for the virulence of P. aeruginosa. nih.govmdpi.com

Another in vivo model, the reporter antigen popliteal lymph node assay (RA-PLNA) in mice, has been employed to investigate the immunomodulatory potential of related compounds like 5-HMF. nih.gov This assay allows for the examination of how these compounds can influence the immune response to a co-administered antigen, providing insights into their potential to act as adjuvants or sensitizers. nih.gov

Pharmacodynamic Evaluation in Relevant Biological Systems

The pharmacodynamic effects of furanone derivatives have been evaluated in the context of their anti-virulence activity. In the murine cutaneous abscess model infected with P. aeruginosa, the administration of the brominated furanone GBr resulted in a marked decrease in necrosis at the site of inoculation and a reduction in the systemic dissemination of the bacteria. nih.gov This demonstrates a clear pharmacodynamic outcome resulting from the compound's interference with bacterial virulence mechanisms. The ability of the furanone to inhibit the secretion of key effector proteins of the T3SS, such as ExoS, ExoT, and ExoU, in vivo contributes directly to this observed attenuation of pathogenicity. nih.gov These findings highlight the potential of furanones to control infections not by killing the bacteria, but by neutralizing their harmful effects on the host.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound have been crucial in understanding how modifications to the core structure influence biological activity.

In the context of plant growth regulation, SAR studies of strigolactone analogs have shown that the stereochemistry and nature of substituents on the furanone ring are critical for activity. researchgate.netebi.ac.uk For example, the activity of these compounds as growth inhibitors can vary significantly with small changes to the molecule's structure. ebi.ac.uk

Regarding quorum sensing inhibition, SAR studies have revealed key structural features that determine the efficacy of furanone derivatives. For instance, research on brominated furanones has shown that the position of the bromine atoms on the furanone ring significantly impacts their ability to inhibit QS in P. aeruginosa. nih.govmdpi.com A molecular docking analysis suggested that a geminal dibromo substitution at the 5-position of the furanone ring increases the compound's affinity for the LasR transcriptional regulator, a key component of the QS system. nih.gov This increased affinity is thought to be more critical for binding than other substitutions around the ring. mdpi.com

Furthermore, studies on 3-alkyl-5-methylene-2(5H)-furanones have indicated that both the length of the acyl chain at the 3-position and the bromination pattern of the furan ring are crucial for their anti-biofilm and quorum quenching properties. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for Furanone Derivatives

| Structural Modification | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Substitution on furanone ring | Plant growth regulation | Stereochemistry and substituent type significantly affect inhibitory activity. | ebi.ac.uk |

| Bromination pattern | Quorum sensing inhibition | Geminal dibromo substitution at the 5-position enhances binding to the LasR regulator. | nih.govmdpi.com |

Natural Occurrence, Isolation, and Biosynthetic Pathways

Discovery and Identification of 5-Hydroxymethyl-3-methyl-5H-furan-2-one in Natural Sources

There is currently no scientific literature that documents the discovery or identification of this compound from any natural source.

While various furanone derivatives are known to be present in plants and contribute to their aroma and flavor profiles, there is no specific evidence to confirm the presence of this compound in Allium cepa (onion) or any other plant species. Research on the volatile compounds of Allium species has identified a range of sulfur compounds, aldehydes, and other furanones, but not the specific isomer .

The production of furanones by microorganisms is a known phenomenon, with some species producing these compounds as signaling molecules or as byproducts of their metabolism. However, no studies have specifically identified this compound as a metabolite of any particular microbial strain. Research has focused on other furanone structures produced by bacteria and fungi.

Furanones are significant contributors to the flavor of many processed foods and fermented products, often formed through the Maillard reaction. While compounds with similar structures, such as 4-hydroxy-5-methyl-3(2H)-furanone, are well-known flavor components in a variety of foods, there is no data to suggest that this compound has been identified in any foodstuff or fermentation product.

Advanced Isolation and Purification Techniques from Complex Natural Extracts

Given the lack of confirmed natural sources for this compound, there are no established protocols for its isolation and purification from natural matrices. The following subsections describe general methodologies that are applied to the isolation of other furanones and could theoretically be adapted if a natural source were to be discovered.

For the separation of furanone compounds from complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) is a standard and effective technique. This method allows for the high-resolution separation of isomers and compounds with similar polarities. A typical preparative HPLC workflow for furanone isolation would involve:

Column Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of moderately polar compounds like furanones.

Mobile Phase: A gradient elution system, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, is employed to effectively separate the components of the extract.

Detection: A UV detector is typically used to monitor the elution of compounds, as the furanone ring possesses a chromophore.

While this technique is powerful, its application to this compound from a natural source remains hypothetical.

The initial step in isolating furanones from a natural source typically involves a multi-stage extraction and fractionation process to reduce the complexity of the sample before chromatographic separation. A general procedure would include:

Solvent Extraction: The raw material (e.g., plant tissue, microbial broth) is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to capture compounds of medium polarity.

Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities to create fractions enriched in certain types of compounds.

Preliminary Chromatography: These fractions may then be further purified using techniques like column chromatography with silica (B1680970) gel or other stationary phases to isolate groups of related compounds before final purification by preparative HPLC.

Elucidation of Biosynthetic Routes to this compound

The elucidation of biosynthetic pathways for furanone compounds often involves complex investigations into precursor molecules and the enzymatic machinery responsible for their transformation. For many furanones, these pathways are known to originate from primary metabolites like sugars and amino acids, often through mechanisms such as the Maillard reaction or dedicated enzymatic routes in plants and microorganisms. nih.gov However, specific studies detailing these routes for this compound are not prominently available in the current body of scientific literature.

Detailed, peer-reviewed studies proposing specific biosynthetic pathways for this compound originating from primary metabolites such as sugars or amino acids are not found in the available scientific literature. While general pathways for other substituted furanones are well-described, these models have not been specifically applied to or confirmed for the target compound.

Currently, there is a lack of published research that identifies the specific enzymes or the corresponding gene clusters responsible for the biosynthesis of this compound. While research on other fungal metabolites, such as the toxin methyl-5-(hydroxymethyl)-furan-2-carboxylate in Curvularia lunata, has identified key enzymes and proposed biosynthetic steps from precursors like xylose, similar comprehensive studies for this compound are absent. mdpi.com The identification of such enzymatic steps and gene clusters remains a subject for future investigation.

A thorough review of scientific databases indicates that isotopic labeling studies specifically designed to confirm the precursors of this compound have not been published. Such studies are crucial for definitively tracing the metabolic origins of a compound, but this experimental evidence is not available for this particular furanone.

Data Tables

Due to the absence of specific experimental data for the biosynthesis of this compound in the reviewed literature, no data tables containing detailed research findings can be generated.

Advanced Analytical Characterization and Research Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure of 5-hydroxymethyl-3-methyl-5H-furan-2-one would be established using a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Solid-State)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A standard one-dimensional proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include:

A singlet for the methyl group protons at C3.

Signals for the two diastereotopic protons of the hydroxymethyl (-CH₂OH) group at C5, likely appearing as a multiplet.

A signal for the proton on the chiral center at C5.

A signal for the vinylic proton at C4.

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all five carbon atoms in the furanone core plus the hydroxymethyl group. Expected signals would correspond to:

The carbonyl carbon (C2) of the lactone ring, typically in the 170-175 ppm region.

Two olefinic carbons (C3 and C4).

The chiral sp³ carbon at C5.

The carbon of the hydroxymethyl group.

The methyl group carbon at C3.

2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign these signals and confirm the connectivity between protons and carbons, verifying the substitution pattern of the methyl and hydroxymethyl groups on the furanone ring.

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

MS Analysis: Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) would be used. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₅H₆O₃ (114.10 g/mol ).

Tandem MS (MS/MS): This technique would involve isolating the molecular ion and subjecting it to collision-induced dissociation to study its fragmentation pathways. For furanones, common fragmentation patterns include the loss of small neutral molecules. For this compound, expected fragmentation could involve:

Loss of the hydroxymethyl group (-CH₂OH).

Decarbonylation (loss of CO).

Ring-opening and subsequent fragmentations.

A general fragmentation pathway for alkylated hydroxyfuranones often involves α-cleavage and McLafferty rearrangements, which would be studied to confirm the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands confirming the key functional groups:

A strong, sharp absorption band for the C=O stretch of the α,β-unsaturated γ-lactone ring, typically around 1740-1780 cm⁻¹.

A broad absorption band for the O-H stretch of the hydroxyl group, in the region of 3200-3500 cm⁻¹.

Bands corresponding to C=C stretching of the furanone ring (approx. 1650 cm⁻¹).

C-O stretching bands for the ester and alcohol functionalities.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Since the molecule contains a chiral center at the C5 position, it exists as a pair of enantiomers. Chiroptical methods are used to determine the absolute configuration (R or S) of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (a plot of Cotton effects) is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum-chemical calculations for both the R and S enantiomers, the absolute configuration can be definitively assigned.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength and can also be used to determine the absolute configuration.

Advanced Chromatographic Analysis for Complex Mixtures and Purity

Chromatographic techniques are crucial for separating the compound from reaction mixtures, assessing its purity, and resolving its enantiomers.

Chiral Chromatography for Enantiomeric Excess Determination

To separate the two enantiomers of this compound and determine the enantiomeric excess (e.e.) of a sample, chiral chromatography is the method of choice.

Methodology: This technique uses a chiral stationary phase (CSP) in either a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system. The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Analysis: By analyzing the resulting chromatogram, the ratio of the two enantiomers can be calculated from the relative areas of their corresponding peaks. This is the standard method for quantifying the optical purity of a chiral compound. For related furanones, chiral GC analysis has been successfully used to determine the main enantiomer present in natural sources. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile furanones. Its high sensitivity and the structural information provided by mass spectra make it ideal for identifying and quantifying these compounds in various matrices, from food products to biological samples. imreblank.chnih.gov

The analysis of 3(2H)-furanones by GC-MS reveals characteristic fragmentation patterns that are crucial for structural identification. imreblank.ch For alkylated 4-hydroxy-3(2H)-furanones, a general fragmentation pathway has been proposed based on studies of compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone. imreblank.chcapes.gov.br Upon electron ionization (EI), the molecular ion ([M]⁺) undergoes a series of fragmentation reactions, including the loss of carbon monoxide (CO), alkyl radicals, and other neutral molecules. Tandem mass spectrometry (MS/MS) experiments can further elucidate these pathways by analyzing the fragmentation of a selected precursor ion. researchgate.netnih.gov

For this compound, the expected mass spectrum would show a molecular ion peak, and key fragment ions resulting from the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and successive losses of carbon monoxide. The exact fragmentation pattern provides a fingerprint for unambiguous identification. In complex samples, sample preparation techniques such as solid-phase microextraction (SPME) or solid-phase extraction (SPE) are often employed to extract and concentrate the furanones prior to GC-MS analysis. nih.govresearchgate.net

Table 1: Postulated GC-MS Fragmentation Data for this compound and Related Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| This compound | 128 | 97, 83, 69, 55, 43 | -CH₂OH, -CO, -H₂O |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | 128 | 113, 85, 71, 57, 43 | -CH₃, -CO, -C₂H₂O |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Abhexone) | 142 | 113, 99, 85, 71 | -C₂H₅, -CO, -C₃H₅O |

| (S)-5-Hydroxymethyl-2(5H)-furanone | 114 | 83, 69, 55, 41 | -CH₂OH, -CO, -H₂O |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

For non-volatile, polar, or thermally labile furanone derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique is particularly valuable for analyzing furanones in complex aqueous matrices like biological fluids or food products without the need for derivatization, which is often required for GC-MS. nih.gov

A typical LC-MS method for furanone analysis involves reversed-phase chromatography to separate the compounds based on their polarity, followed by detection using tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative ion mode depending on the analyte's structure. For this compound, ESI in positive mode would likely generate the protonated molecule [M+H]⁺.

The subsequent MS/MS analysis of this precursor ion provides structural confirmation and enhances selectivity for quantification. jfda-online.com Sample preparation for LC-MS often involves a protein precipitation step or solid-phase extraction (SPE) to remove matrix interferences. nih.gov The development of LC-MS/MS methods has enabled the sensitive and simultaneous determination of multiple furanones and other compounds in complex samples like baby food. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Furanone Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-phase C18 or Hydrophilic Interaction (HILIC) |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap, TOF) |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a specific crystal structure for this compound is not prominently available in the literature, analysis of closely related furanone derivatives provides significant insight into the expected structural features. nih.govresearchgate.net

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For example, the crystal structure of (furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone reveals a nearly planar pyrazole (B372694) ring and specific dihedral angles between the different ring systems. nih.gov In another example, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the furan (B31954) ring is essentially planar. researchgate.net These structures showcase how intermolecular forces, such as hydrogen bonds (e.g., O—H⋯O) and π–π stacking interactions, dictate the packing of molecules within the crystal lattice. nih.gov Such analyses would be critical to understanding the solid-state conformation and intermolecular interactions of this compound.

Table 3: Representative Crystallographic Data for a Furanone Derivative

| Parameter | Example Value (for C₁₅H₁₄N₂O₃) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å, °) | a = 10.6844, b = 8.4700, c = 15.3022; β = 95.266 |

| Volume (ų) | 1379.0 |

| Key Interactions | Intermolecular O—H⋯O and C—H⋯O hydrogen bonds, π–π stacking |

Microscopic and Imaging Techniques in Biological Contexts

Microscopic and imaging techniques are vital for visualizing the effects of furanones at the cellular and subcellular levels. These methods are particularly relevant in microbiology and cell biology for studying the biological activities of compounds like this compound.

Electron microscopy, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), can provide higher-resolution images of cellular morphology. Studies on Lactobacillus helveticus have observed morphological changes in cells exposed to furanones. nih.gov These techniques can reveal alterations in cell shape, surface texture, and internal structures, providing clues about the compound's mechanism of action. In quorum sensing research, molecular imaging and docking simulations are used to visualize the interaction of furanones with specific receptor proteins, offering insights into their inhibitory mechanisms. nih.gov

Compound Reference Table

Theoretical and Computational Chemistry of 5 Hydroxymethyl 3 Methyl 5h Furan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and properties at the electronic level. rsc.orgrsc.org These methods are instrumental in predicting characteristics that are often challenging to determine experimentally. rsc.org

The electronic structure of 5-hydroxymethyl-3-methyl-5H-furan-2-one is defined by its arrangement of atoms, featuring a five-membered lactone ring with conjugated double bonds, a methyl group, and a hydroxymethyl substituent. DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. rsc.org

In a typical analysis of a furanone derivative, the C=O and C=C bonds within the conjugated system would exhibit partial double bond character, influencing the ring's planarity and stability. The substituents—the methyl and hydroxymethyl groups—would also impact the electronic landscape through inductive and hyperconjugative effects.

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jksus.org

For furanone derivatives, the HOMO is typically a π-orbital distributed across the C=C-C=O conjugated system, while the LUMO is a π* anti-bonding orbital. ajchem-b.com A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on various furanones have shown that substituents can significantly alter these frontier orbital energies. ajchem-b.com For this compound, the electron-donating methyl group and the electron-withdrawing hydroxymethyl group would have competing effects on the electron density and orbital energies.

Electron density maps, which can be calculated using quantum chemical methods, visualize the probability of finding an electron at a particular point in space. researchgate.net These maps would show high electron density around the oxygen atoms and the π-system of the furanone ring, highlighting the regions most susceptible to electrophilic or nucleophilic attack.

Illustrative Frontier Orbital Energies for Substituted Furanones Note: This table presents hypothetical but representative data for illustrative purposes, based on general principles and findings for related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2(5H)-Furanone | -6.8 | -1.5 | 5.3 |

| 3-Methyl-2(5H)-furanone | -6.6 | -1.4 | 5.2 |

| 5-Phenyl-2(5H)-furanone | -6.2 | -2.0 | 4.2 |

This illustrative data, based on studies of similar compounds, suggests that substituents can modulate the frontier orbital energies and thus the reactivity of the furanone core. ajchem-b.com

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and verification. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net The accuracy of these predictions has improved significantly, making them a useful tool for assigning experimental spectra. researchgate.net For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons and carbon of the methyl group would have characteristic shifts, as would the protons of the hydroxymethyl group and the carbons within the furanone ring. Studies on related furanone derivatives have shown a good correlation between calculated and experimental NMR data. researchgate.netnih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts for a Furanone Skeleton Note: The following table is an illustrative example based on known shifts for furanone derivatives and is intended to demonstrate the type of data obtained from computational predictions. Specific values for the target molecule would require dedicated calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C2) | 170-175 |

| C-CH₃ (C3) | 130-135 |

| C=C (C4) | 145-150 |

| O-C-CH₂OH (C5) | 95-100 |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. nih.gov For unsaturated lactones like this compound, a characteristic feature is the C=O stretching frequency, which is often observed in the range of 1740-1780 cm⁻¹. researchgate.net The C=C stretching frequency would also be a prominent feature. Theoretical calculations can help assign these bands and understand how they are influenced by the molecular structure and substituents. mdpi.com

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the electronic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and over time.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgfiveable.meyoutube.com For this compound, the primary source of conformational flexibility is the hydroxymethyl group (-CH₂OH) attached to the C5 carbon. The furanone ring itself is relatively rigid, but can exhibit slight puckering.

By systematically rotating the C-C and C-O bonds of the hydroxymethyl group, a potential energy surface can be generated. acs.org This energy landscape reveals the low-energy (stable) conformations and the energy barriers between them. libretexts.org The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. Such studies on similar substituted cyclic molecules have shown that the preferred conformation can be highly dependent on the solvent environment. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net An MD simulation would model the interactions of this compound with surrounding solvent molecules (e.g., water) or within a biological environment, such as the active site of an enzyme. nih.govscite.ai

These simulations provide insights into:

Solvation: How the molecule is hydrated and the structure of the surrounding water molecules.

Stability: The stability of different conformations in a given environment. scite.ai

Intermolecular Interactions: The formation and lifetime of hydrogen bonds and other non-covalent interactions with other molecules.

Recent research has employed MD simulations to understand how marine-derived furanones interact with bacterial quorum-sensing receptors, providing a molecular basis for their inhibitory actions. nih.gov Similar simulations could be used to explore the potential biological targets of this compound, revealing how it binds and the key amino acid residues involved in the interaction.

Summary of Potential MD Simulation Findings for a Furanone in a Biological System Note: This table summarizes the types of results that can be obtained from MD simulations, based on studies of related compounds.

| Parameter | Finding | Implication |

| RMSD (Root Mean Square Deviation) | Low and stable values over the simulation time. | The furanone-protein complex is stable. |

| RMSF (Root Mean Square Fluctuation) | Low fluctuations in the binding site residues. | The furanone is tightly bound. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds with specific residues. | Identifies key interactions for binding affinity. |

Protein-Ligand Docking and Interaction Energy Calculations

While specific protein-ligand docking studies for this compound are not extensively documented in the reviewed literature, research on structurally similar furan (B31954) compounds offers significant insights into their potential interactions with biological targets. For instance, studies on 5-hydroxymethyl-2-furfural (5-HMF) and its derivatives have explored their ability to block ion conductance in human Aquaporin-1 (AQP1) channels, which are implicated in cancer cell migration and invasion. nih.gov

In-silico docking models predicted that active furan compounds, such as 5-HMF, interact with specific residues within the intracellular vestibule of the AQP1 tetrameric central pore. nih.gov These interactions are crucial for the observed inhibitory activity. The models suggest that the furan ring and its substituents form key hydrogen bonds and other non-covalent interactions with the protein's active site. nih.gov

A study on furanone derivatives as potential cyclooxygenase-2 (COX-2) inhibitors also highlights the importance of molecular interactions. researchgate.net Although this study did not specifically include this compound, the quantitative structure-activity relationship (QSAR) models developed indicated that electrostatic and steric fields are critical for the inhibitory activity of this class of compounds. researchgate.net These findings suggest that the hydroxyl and methyl groups of this compound would play a significant role in defining its binding affinity and specificity for a given protein target.

The interaction energies of these complexes are fundamental to understanding the stability of the ligand within the protein's binding pocket. These energies are typically calculated using computational methods that consider various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For the related furan derivatives, the stability of the docked complex is a key determinant of their biological activity. nih.gov

Reaction Mechanism Predictions and Energy Barrier Calculations

Theoretical calculations have been employed to explore the reaction mechanisms and energy barriers of furanone derivatives. Studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones and their methyl-substituted counterparts have revealed key reaction pathways. researchgate.net These investigations, using methods like the composite model chemistry CBS-QB3, have calculated reaction enthalpies, bond dissociation energies, and unimolecular chemical kinetic rate constants. researchgate.net

For instance, the thermal decomposition of 5-methyl-2(5H)-furanone can proceed through a hydrogen atom transfer from the methyl group, leading to the formation of a doubly unsaturated carboxylic compound. researchgate.net Another significant pathway involves the interconversion between 2(3H)- and 2(5H)-furanone isomers via a 1,2-H-transfer reaction to an open-ring ketenoic aldehyde intermediate. researchgate.net

Computational studies on the oxidative behavior of the closely related 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) have identified two primary oxidation pathways. researchgate.net One pathway involves the oxidation of the hydroxymethyl group to an aldehyde, while the other involves the oxidation of the existing aldehyde group to a carboxylic acid. researchgate.net Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been used to map the potential energy surfaces for these reaction channels, providing insights into the reaction barriers and the stability of intermediates. researchgate.net

Furthermore, computational investigations into the formation of humins, which are undesirable byproducts from HMF, have been conducted. nih.gov These studies utilized quantum chemical calculations to explore the oligomerization of HMF under basic conditions. The calculations revealed that the direct reaction between two HMF molecules has a high energy barrier, suggesting that humin formation is more likely initiated by reactions involving impurities or specific catalytic conditions. nih.gov The dimerization of HMF intermediates was found to have varying barrier heights, with the lowest being around 29.6 kJ mol⁻¹. nih.gov

The following table summarizes predicted reaction energy barriers for related furan compounds, providing a reference for the potential reactivity of this compound.

| Reaction | Compound(s) Involved | Predicted Energy Barrier (kJ mol⁻¹) | Computational Method | Reference |

| Dimerization (O⁻ attack on formyl) | HMF + HMF_OH_1 | 29.6 | B3LYP-D3/6-31+G(d) | nih.gov |

| Aldol-like Dimerization | HMF_OH_2 + HMF | 55.5 | B3LYP-D3/6-31+G(d) | nih.gov |

| Direct addition of two HMF molecules | HMF + HMF | >185 | MC-AFIR | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for predicting the biological activity of chemical compounds based on their structural properties. Several QSAR studies have been conducted on furanone derivatives, providing a framework for understanding the potential activities of this compound.

One study focused on a series of 32 furanone derivatives as cyclooxygenase-2 (COX-2) inhibitors. researchgate.netuq.edu.au Both 2D and 3D QSAR models were developed. The 2D QSAR model, which achieved a squared correlation coefficient (r²) of 0.840, indicated that descriptors such as the retention index for six-membered rings, the total number of oxygen atoms connected to two single bonds, and the polar surface area (excluding phosphorus and sulfur) are significant for COX-2 inhibition. researchgate.netuq.edu.au The 3D QSAR model, using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, also showed good predictive ability with an r² of 0.7622 and a cross-validated q² of 0.7031. researchgate.netuq.edu.au This model highlighted the importance of electrostatic and steric fields in the interaction with the COX-2 enzyme. researchgate.net